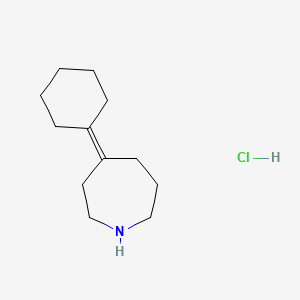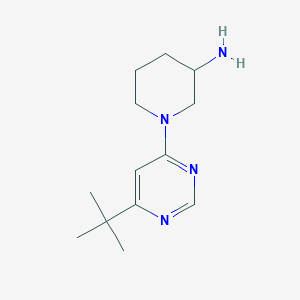
1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine are not available, piperidine derivatives can be synthesized through various methods . For instance, one efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex .Aplicaciones Científicas De Investigación
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. This methodology is highly relevant for generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, indicating potential applications of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine in similar synthetic pathways (Philip et al., 2020).
Role in Antifungal Compounds
Piper species have been documented for their chemical structures and antifungal activities, with compounds including amides, flavonoids, and lignans. The structural diversity and bioactivity of compounds isolated from Piper species suggest potential antifungal applications of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine, mirroring these compounds' bioactivities (Xu & Li, 2011).
Analytical Methods for Biogenic Amines
The analysis of biogenic amines in foods highlights the importance of these compounds from a hygienic and nutritional standpoint. Given its structure, 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine could be relevant in the development of new analytical methods or as a standard in the quantification of biogenic amines, considering its potential structural similarity to these compounds (Önal, 2007).
Copper Catalyst Systems in C-N Bond Forming
Recent developments in recyclable copper catalyst systems for C-N bond forming reactions underline the utility of nitrogen-containing compounds like 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine. These compounds could serve as coupling partners in copper-mediated systems, offering potential for commercial exploitation in organic synthesis (Kantam et al., 2013).
Synthetic Phenolic Antioxidants and Toxicity
The presence of tert-butyl groups in phenolic antioxidants has been studied for their environmental occurrence, human exposure, and toxicity. Given the structural similarity, research on 1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine could explore its potential as a novel antioxidant or investigate its environmental and biological impacts, reflecting on the broader implications of tert-butyl substituted compounds (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
1-(6-tert-butylpyrimidin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-13(2,3)11-7-12(16-9-15-11)17-6-4-5-10(14)8-17/h7,9-10H,4-6,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQHVJUIDZYAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Tert-butylpyrimidin-4-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)
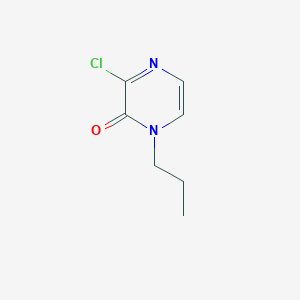
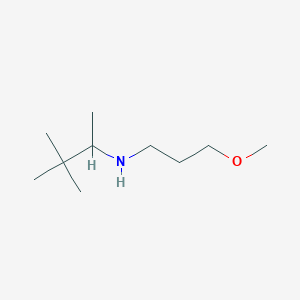
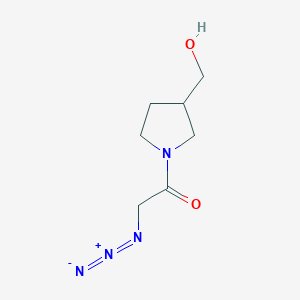
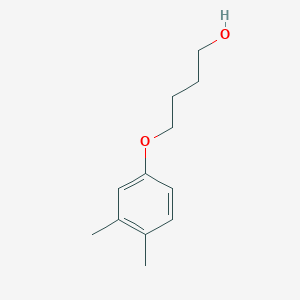
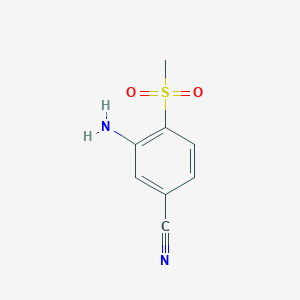
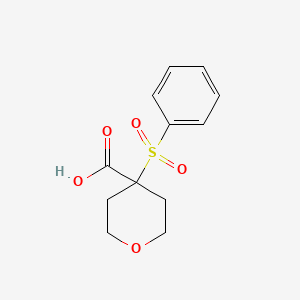
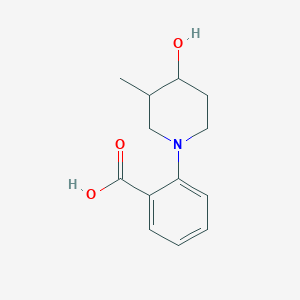

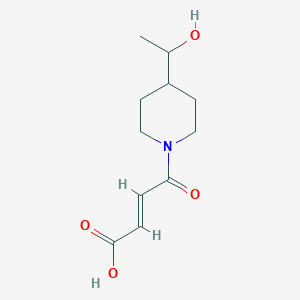
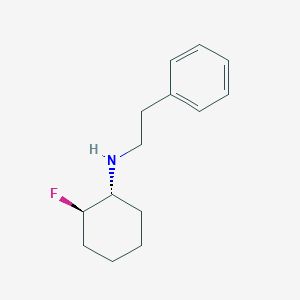
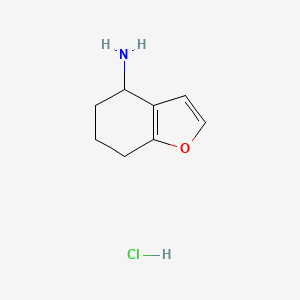
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
